5-(1-Phenylethoxy)-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1-phenylethoxy)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)15-11-7-10(12)13-14-11/h2-8H,1H3,(H3,12,13,14) |
InChI Key |
BCVHYVFPIDZGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NNC(=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 5 1 Phenylethoxy 1h Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle containing two nitrogen atoms, which lend it both acidic and basic properties. mdpi.com The presence of the electron-donating 3-amino and 5-alkoxy groups enhances the electron density of the ring, making it more susceptible to certain types of reactions, particularly electrophilic substitution. lkouniv.ac.in
The pyrazole ring generally undergoes electrophilic substitution preferentially at the C4 position, as this avoids the formation of unstable intermediates with a positive charge on an azomethine nitrogen. nih.govrrbdavc.org In the case of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine, this inherent preference is strongly reinforced by the electronic effects of the substituents. Both the 3-amino (-NH₂) and the 5-alkoxy (-OR) groups are powerful activating groups that direct electrophilic attack to their ortho and para positions. lkouniv.ac.in For this molecule, the C4 position is para to the 3-amino group and ortho to the 5-alkoxy group, making it highly activated and the exclusive site for electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at the C4 position. scribd.com
| Reaction | Reagents | Electrophile | Predicted Product |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-5-(1-phenylethoxy)-1H-pyrazol-3-amine |
| Halogenation | Br₂, Cl₂, or I₂ | Br⁺, Cl⁺, or I⁺ | 4-Halo-5-(1-phenylethoxy)-1H-pyrazol-3-amine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Amino-5-(1-phenylethoxy)-1H-pyrazole-4-sulfonic acid |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 3-Amino-5-(1-phenylethoxy)-1H-pyrazole-4-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (3-Amino-5-(1-phenylethoxy)-1H-pyrazol-4-yl)(R)methanone |
Direct nucleophilic substitution on the pyrazole ring of this compound is generally unfavorable due to the electron-rich nature of the ring and the poor leaving group character of the alkoxy group. However, nucleophilic aromatic substitution (NAS) becomes a viable strategy if a suitable leaving group, such as a halogen, is installed on the ring. encyclopedia.pub For instance, a 4-halo derivative, synthesized via electrophilic halogenation (as described in 3.1.1), could undergo NAS with various nucleophiles to introduce new functional groups at the C4 position. Similarly, if a leaving group were present at the C5 position, it could be displaced by nucleophiles. encyclopedia.pub
Modern synthetic methods offer alternatives to traditional substitution reactions through transition-metal-catalyzed C-H functionalization. rsc.orgumich.edu This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical pathway. umich.eduyale.edu For the pyrazole core of the target molecule, the C4-H bond is the most likely candidate for such transformations. Various catalyst systems, often based on palladium (Pd), rhodium (Rh), or iridium (Ir), can direct the selective functionalization of this position, bypassing the need for pre-halogenated substrates. rsc.orgyale.edu These reactions can be used for arylation, alkylation, or amination directly at the C4 position.
Metal-catalyzed cross-coupling reactions are powerful tools for derivatizing heterocyclic cores and are widely used in drug discovery. nih.gov These reactions typically require a halogenated pyrazole as a coupling partner. researchgate.netacs.org Starting from a 4-halo-5-(1-phenylethoxy)-1H-pyrazol-3-amine intermediate, a variety of substituents can be introduced at the C4 position.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-halopyrazole with aryl or vinyl boronic acids or esters to form C-C bonds. researchgate.netacs.org
Ullmann Condensation: This copper-catalyzed reaction is typically used for forming C-N, C-O, or C-S bonds by coupling the halopyrazole with amines, alcohols, or thiols. Regioselectivity issues between N1 and N2 can arise in Ullmann reactions. iqs.edu
Heck-Mizoroki Reaction: This palladium-catalyzed reaction couples the 4-halopyrazole with alkenes to introduce vinyl groups. nih.gov
| Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | C4-Aryl |
| Ullmann | R₂NH | CuI | C4-NR₂ |
| Heck-Mizoroki | H₂C=CHR | Pd(OAc)₂ | C4-CH=CHR |
The functionalization of the pyrazole ring presents significant regioselectivity challenges due to the presence of multiple reactive sites.
N1 vs. N2: The pyrazole ring possesses two non-equivalent nitrogen atoms. In N-substitution reactions like alkylation or arylation, a mixture of N1 and N2 isomers is often possible. iqs.edu For 3,5-disubstituted pyrazoles, the outcome is governed by a combination of steric and electronic factors, as well as reaction conditions like the base and solvent used. mdpi.comlookchem.com Generally, substitution tends to favor the less sterically hindered nitrogen atom, which in this case would be N1. lookchem.com
C4 vs. C5: As discussed, the C4 position is the most electron-rich and nucleophilic site, making it the primary target for electrophilic attack. scribd.comencyclopedia.pub In contrast, the C5 position bears the most acidic proton on the pyrazole ring. encyclopedia.pub This allows for selective deprotonation at C5 using a strong base (e.g., n-butyllithium), followed by quenching with an electrophile. This provides a complementary strategy to functionalize the C5 position, which is inaccessible to electrophiles under standard EAS conditions.
Reactivity of the Amine Group at Position 3
The 3-amino group is a key functional handle, possessing a nucleophilic lone pair of electrons that can participate in a wide range of reactions. arkat-usa.org In 3-aminopyrazoles, there is a competition between the exocyclic -NH₂ group and the endocyclic ring nitrogens, which are also nucleophilic. mdpi.comarkat-usa.org Reaction conditions can be tuned to favor one site over the other. In acidic media, the pyridine-like ring nitrogen is preferentially protonated, which deactivates the ring and enhances the relative nucleophilicity of the exocyclic amine group, directing reactions to this site. mdpi.com
Key reactions involving the 3-amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (e.g., from NaNO₂/HCl) to form a pyrazolediazonium salt. This intermediate is highly versatile and can be converted into a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. arkat-usa.org
Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for the synthesis of more complex fused heterocyclic systems. arkat-usa.org
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation | Acetyl chloride | Amide (-NHCOCH₃) |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine (-NHCH₃ / -N(CH₃)₂) |
| Diazotization | NaNO₂ / HCl | Diazonium salt (-N₂⁺Cl⁻) |
| Condensation | Benzaldehyde | Schiff Base (Imine, -N=CHPh) |
Acylation and Alkylation Reactions
The exocyclic amino group of this compound is a primary site for acylation and alkylation reactions. These reactions are fundamental in modifying the compound's structure and properties.
Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides and anhydrides. These reactions typically proceed regioselectively at the amino group. For instance, the acylation of aminopyrazoles with chloroacetyl chloride in a basic medium can lead to the formation of N-acylated products, which can further cyclize to form fused heterocyclic systems like imidazo[1,2-b]pyrazoles. scirp.org
Alkylation: Alkylation can occur at both the exocyclic amino group and the nitrogen atoms of the pyrazole ring. The regioselectivity of alkylation is influenced by the reaction conditions and the nature of the alkylating agent. Direct alkylation of the pyrazole ring is also possible. rrbdavc.org
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Chloroacetyl chloride | N-acylated pyrazole | scirp.org |
| Alkylation | Alkyl halides | N-alkylated pyrazole | rrbdavc.org |
Condensation Reactions and Imine Formation
The 3-amino group of this compound is highly reactive towards carbonyl compounds, leading to condensation products and imines. These reactions are pivotal in the synthesis of more complex heterocyclic structures.
Condensation with 1,3-dicarbonyl compounds is a widely used strategy for the synthesis of fused pyrimidine (B1678525) rings. acs.orgnih.gov For example, the reaction of 3-aminopyrazoles with β-diketones can yield pyrazolo[1,5-a]pyrimidines. acs.org The regioselectivity of this condensation depends on the nature of the substituents on the dicarbonyl compound. nih.gov
Imine formation occurs through the reaction of the amino group with aldehydes and ketones. These imine intermediates can be isolated or used in situ for subsequent reactions to build more elaborate molecular architectures.
| Reactant | Product | Significance | References |
| 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Synthesis of fused heterocycles | acs.orgnih.gov |
| Aldehydes/Ketones | Imines | Versatile synthetic intermediates | scirp.org |
Formation of Fused Heterocycles via Amino Group Reactivity
The nucleophilic amino group in conjunction with the adjacent ring nitrogen atom makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.
Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.org The Gould-Jacobs reaction, for instance, utilizes diethyl 2-(ethoxymethylene)malonate to construct the pyridine (B92270) ring fused to the pyrazole core. nih.gov The reaction involves an initial attack of the amino group, followed by cyclization and subsequent aromatization. nih.gov
Pyrazolo[1,5-a]pyrimidines: This class of compounds is readily accessible through the condensation of 3-aminopyrazoles with various 1,3-bielectrophiles, most commonly β-dicarbonyl compounds. acs.orgnih.gov The reaction proceeds via a cyclocondensation mechanism, providing a versatile route to a wide range of substituted pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
| Fused Heterocycle | Synthetic Strategy | Key Reagents | References |
| Pyrazolo[3,4-b]pyridine | Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | nih.gov |
| Pyrazolo[3,4-b]pyridine | Condensation | 1,3-Dicarbonyl compounds | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | β-Dicarbonyl compounds | acs.orgnih.govnih.gov |
Reactivity of the 1-Phenylethoxy Substituent
The 1-phenylethoxy group attached at the 5-position of the pyrazole ring also possesses reactive sites that can be targeted for chemical modification.
Ether Cleavage Reactions
The 1-phenylethoxy group is a type of benzylic ether, which can be cleaved under various conditions. This deprotection is a useful synthetic transformation to unmask a hydroxyl group at the 5-position of the pyrazole.
Common methods for benzyl (B1604629) ether cleavage include palladium-catalyzed hydrogenation. organic-chemistry.org Alternatively, strong acids can be employed, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative cleavage is another possibility, for instance, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), particularly for substituted benzyl ethers like the p-methoxybenzyl ether. organic-chemistry.orgnih.gov Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2), can also effect the selective cleavage of benzyl ethers under mild conditions. organic-chemistry.org
| Cleavage Method | Reagents | Conditions | References |
| Hydrogenolysis | H2, Pd/C | Catalytic hydrogenation | organic-chemistry.org |
| Acid-catalyzed | Strong acids (e.g., HBr) | Harsh conditions | organic-chemistry.org |
| Oxidative | DDQ | For activated benzyl ethers | organic-chemistry.orgnih.gov |
| Lewis Acid-mediated | BCl3·SMe2 | Mild conditions | organic-chemistry.org |
Modifications of the Phenyl Ring (e.g., Halogenation, Nitration)
Halogenation: The pyrazole ring itself can be halogenated, typically at the 4-position. globalresearchonline.net The conditions for halogenating the phenyl ring of the substituent would need to be chosen carefully to avoid competing reactions on the pyrazole core.
Nitration: The nitration of N-phenylpyrazoles is highly dependent on the reaction conditions. osi.lv Nitration with mixed acids tends to occur on the phenyl ring, while using nitric acid in acetic anhydride (B1165640) can lead to nitration of the pyrazole ring. osi.lvresearcher.life This suggests that selective nitration of the phenyl ring in the 1-phenylethoxy group is feasible by carefully selecting the nitrating agent and conditions.
| Reaction | Reagent | Potential Product | References |
| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted phenyl ring | encyclopedia.pub |
| Nitration | Mixed acids (HNO3/H2SO4) | Nitro-substituted phenyl ring | osi.lv |
Reactions at the Chiral Alpha-Carbon of the Phenylethoxy Group
The alpha-carbon of the phenylethoxy group is a chiral center and a benzylic position, which imparts specific reactivity. Reactions at this position can have implications for the stereochemistry of the molecule.
Oxidation and Reduction Chemistry of this compound
The chemical reactivity of this compound towards oxidation and reduction is dictated by the interplay of its three principal functional components: the pyrazole ring, the primary amino group at the 3-position, and the phenylethoxy substituent at the 5-position. While specific experimental data on the oxidation and reduction of this exact molecule is not extensively documented in publicly available literature, its behavior can be inferred from the known reactivity of related aminopyrazole derivatives and compounds containing similar functional groups.
Oxidation Chemistry
The primary sites susceptible to oxidation in this compound are the amino group and potentially the pyrazole ring itself, although the latter is generally more resistant to oxidation compared to its substituents. pharmaguideline.com The phenylethoxy group, particularly the benzylic ether linkage, can also undergo oxidation under more forceful conditions.
The amino group of aminopyrazoles is known to be susceptible to oxidation. mdpi.com A common transformation involves the oxidative coupling of two molecules to form an azo compound. This type of reaction can be facilitated by various oxidizing agents. For instance, electrochemical methods have been demonstrated to be effective for the N-N coupling of aminopyrazoles, leading to the formation of azopyrazoles. mdpi.com This process often involves a one-stage redox-mediated approach using electrogenerated mediators like NiO(OH). mdpi.com
Under certain oxidative conditions, the pyrazole ring can undergo functionalization. For example, electrooxidative C-H thiocyanation of 5-aminopyrazoles has been reported. mdpi.com However, the pyrazole ring is generally considered to be relatively stable to oxidation, with reactions often occurring at the side chains. pharmaguideline.com
The phenylethoxy group contains a benzylic ether linkage, which is generally stable but can be cleaved under harsh oxidative conditions. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the photooxidative cleavage of benzyl ethers. acs.org It is plausible that similar conditions could lead to the cleavage of the phenylethoxy group in the title compound.
A summary of potential oxidation reactions is presented in the table below.
| Oxidizing Agent/Method | Potential Reaction Site | Likely Product(s) | Notes |
| Electrochemical Oxidation (e.g., NiO(OH) mediator) | 3-amino group | Azo-linked pyrazole dimer | A common reaction for aminopyrazoles. mdpi.com |
| Strong Oxidants (e.g., DDQ, light) | 5-(1-phenylethoxy) group | Cleavage to 5-hydroxy-1H-pyrazol-3-amine and acetophenone | Benzyl ethers are susceptible to oxidative cleavage under harsh conditions. acs.org |
| Various Oxidants | Pyrazole ring (C-4 position) | Functionalized pyrazole (e.g., halogenated, thiocyanated) | The C-4 position is a common site for electrophilic substitution. pharmaguideline.commdpi.com |
Reduction Chemistry
The reduction chemistry of this compound is primarily centered on the stability of the pyrazole ring and the potential for hydrogenolysis of the phenylethoxy group.
The pyrazole ring is notably stable under various catalytic and chemical reductive conditions. pharmaguideline.com This stability is a key feature of the pyrazole scaffold. While derivatives can be reduced under specific circumstances, the unsubstituted ring is generally resistant.
The phenylethoxy group, being a benzylic ether, is susceptible to cleavage by catalytic hydrogenolysis. acs.orgjk-sci.com This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen. jk-sci.com The cleavage would result in the formation of 5-hydroxy-1H-pyrazol-3-amine and ethylbenzene. The conditions for benzyl ether deprotection are well-established and are often used in synthetic organic chemistry. jk-sci.com
The primary amino group is generally not reducible under standard catalytic hydrogenation conditions.
The table below summarizes the potential reduction reactions.
| Reducing Agent/Method | Potential Reaction Site | Likely Product(s) | Notes |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 5-(1-phenylethoxy) group | 5-hydroxy-1H-pyrazol-3-amine and ethylbenzene | A standard method for the cleavage of benzylic ethers. jk-sci.com |
| General Reducing Agents | Pyrazole ring | No reaction | The pyrazole ring is generally stable to reduction. pharmaguideline.com |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 1 Phenylethoxy 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds. For 5-(1-Phenylethoxy)-1H-pyrazol-3-amine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity and stereochemistry.
Advanced 1D and 2D NMR Techniques for Structure Confirmation and Stereochemical Assignment
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the pyrazole (B372694) ring protons, the phenylethoxy group, and the amine and N-H protons. The aromatic protons of the phenyl group would typically appear in the downfield region (~7.2-7.4 ppm). The methine proton (CH) of the ethoxy bridge, being adjacent to an oxygen atom and a phenyl group, would likely resonate as a quartet. The methyl (CH₃) protons would appear as a doublet due to coupling with the methine proton. The pyrazole ring contains a single proton, which would appear as a singlet. The amine (NH₂) and pyrazole N-H protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyrazole ring, the phenyl group, and the ethoxy side chain. The chemical shifts would confirm the presence of different carbon environments (aromatic, aliphatic, and those attached to heteroatoms).
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the methine (CH) and methyl (CH₃) protons of the 1-phenylethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, such as the CH and CH₃ of the side chain and the C-H of the pyrazole ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the methine proton of the ethoxy group and the pyrazole C5-oxygen carbon, confirming the attachment of the side chain to the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This would be particularly useful for confirming the stereochemistry and conformation of the molecule, for example, by observing correlations between the protons of the phenylethoxy group and the pyrazole ring.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| Pyrazole C3-NH₂ | broad singlet | ~158.0 | Protons on C4 |
| Pyrazole C4-H | singlet (~5.5) | ~90.0 | C3, C5 |
| Pyrazole C5-O | - | ~165.0 | Methine H of ethoxy |
| Pyrazole N1-H | broad singlet | - | C5, C4 |
| Ethoxy CH | quartet | ~78.0 | Phenyl C1, Pyrazole C5, Methyl C |
| Ethoxy CH₃ | doublet | ~24.0 | Methine C, Phenyl C1 |
| Phenyl C1' | - | ~142.0 | Ethoxy CH, Phenyl H2'/H6' |
| Phenyl H2'/H6' | multiplet (~7.3) | ~126.0 | C1', C3'/C5', C4' |
| Phenyl H3'/H5' | multiplet (~7.4) | ~129.0 | C1', C2'/C6' |
Investigation of Tautomerism and Dynamic Processes via NMR
Pyrazoles are known to exhibit tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. In the case of this compound, two principal tautomers are possible. Variable-temperature (VT) NMR studies could be employed to investigate this dynamic process. At low temperatures, the proton exchange might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for both tautomers. At higher temperatures, a single set of averaged signals would be observed due to rapid exchange. The presence of the amine group at C3 and the bulky phenylethoxy group at C5 would likely influence the equilibrium position of the tautomers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the molecular formula C₁₁H₁₃N₃O. This is a critical step in structure verification, distinguishing the compound from any isomers.
Data Table: HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Calculated Exact Mass | 203.1059 g/mol |
Fragmentation Pathway Analysis for Structural Information
In techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry, the molecular ion is fragmented into smaller, characteristic ions. Analyzing these fragmentation patterns provides valuable structural information. For this compound, key expected fragmentation pathways would include:
Cleavage of the ethoxy side chain: A primary fragmentation would likely involve the loss of the phenylethoxy group or parts of it. A prominent fragment would be expected at m/z 105, corresponding to the [C₆H₅-CH=CH₂]⁺ ion.
Loss of the phenyl group: Cleavage of the bond between the benzylic carbon and the phenyl group could lead to a fragment corresponding to the loss of a C₆H₅ radical.
Fragmentation of the pyrazole ring: The heterocyclic ring itself can undergo characteristic cleavages, although these are often more complex.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the various functional groups in this compound.
N-H Stretching: The amine (NH₂) and pyrazole N-H groups would give rise to broad bands in the region of 3200-3500 cm⁻¹. The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the C-O ether linkage would be expected in the 1200-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of non-polar bonds would also be more prominent compared to IR spectroscopy.
Data Table: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine, Pyrazole) | 3200-3500 | Medium-Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=N/C=C Stretch (Ring) | 1500-1650 | Medium-Strong |
Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be a critical first step in the structural elucidation of this compound. These techniques provide a molecular fingerprint by probing the vibrational modes of the molecule's constituent bonds.
For a related compound, 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the FTIR spectrum showed characteristic bands for N-H stretching at 3243 cm⁻¹, C=N stretching of the pyrazole ring at 1611 cm⁻¹, and C=C stretching at 1558 and 1506 cm⁻¹ mdpi.com. In another instance, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one displayed bands for C=O at 1663 cm⁻¹ and C=N/C=C bonds in the 1570–1615 cm⁻¹ region mdpi.com.
Based on the structure of this compound, the expected characteristic vibrational frequencies would include:
N-H Stretching: The primary amine (NH₂) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H of the pyrazole ring would also show a stretching band.
C-H Stretching: Aromatic C-H stretching from the phenyl ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: The pyrazole ring would show characteristic C=N and C=C stretching vibrations, typically between 1400 and 1650 cm⁻¹.
C-O Stretching: The ether linkage (C-O-C) would produce a strong, characteristic band, usually in the 1000-1300 cm⁻¹ region.
N-H Bending: The amine group would also show a bending (scissoring) vibration around 1590-1650 cm⁻¹.
A detailed analysis of the positions, intensities, and shapes of these bands would allow for the confirmation of the presence of all key functional groups.
Table 1: Expected IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Pyrazole (N-H) | Stretching | ~3150 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Pyrazole Ring | C=N, C=C Stretching | 1400 - 1650 |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| Ether (C-O-C) | Symmetric Stretching | 1000 - 1150 |
| Amine (NH₂) | Bending (Scissoring) | 1590 - 1650 |
Studies of Intermolecular Interactions
The solid-state packing and intermolecular interactions of this compound would be governed by hydrogen bonding and other non-covalent interactions. The presence of both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the amine nitrogen, the pyrazole nitrogen, and the ether oxygen) suggests the potential for a complex network of interactions.
In a study of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, an intermolecular N-H···N hydrogen bond was observed, linking molecules into a chain nih.govnih.gov. Similarly, for 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the NH₂ group was involved in both intramolecular and intermolecular hydrogen bonds nih.gov. These examples highlight the importance of hydrogen bonding in determining the crystal structure of aminopyrazole derivatives.
For this compound, the following intermolecular interactions would be anticipated:
N-H···N Hydrogen Bonds: The amine and pyrazole N-H groups could form hydrogen bonds with the nitrogen atoms of neighboring pyrazole rings or amine groups.
N-H···O Hydrogen Bonds: Hydrogen bonds could also form between the N-H groups and the ether oxygen atom.
π-π Stacking: The phenyl and pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
C-H···π Interactions: The aliphatic C-H bonds of the ethoxy group could interact with the π-systems of the aromatic rings.
Understanding these interactions is crucial for predicting the physical properties of the solid material.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with its chromophores. The primary chromophores in this molecule are the phenyl ring and the pyrazole ring.
A study on 3-methoxy-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole investigated the impact of solvents on the electronic transitions of a pyrazole-containing system dntb.gov.ua. The electronic absorption spectra of novel pyrazole derivatives have also been investigated, showing the potential for these compounds in various applications based on their optical properties researchgate.net.
For this compound, the following electronic transitions would be expected:
π→π Transitions:* Strong absorption bands, likely in the range of 200-300 nm, would arise from π→π* transitions within the phenyl and pyrazole rings. The conjugation between these rings through the ether linkage could lead to a red shift (bathochromic shift) of these bands compared to the individual chromophores.
n→π Transitions:* Weaker absorption bands at longer wavelengths might be observed due to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.
The position and intensity of these absorption maxima would be sensitive to the solvent polarity.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected λmax (nm) |
| π→π | Phenyl Ring, Pyrazole Ring | 200 - 300 |
| n→π | N and O atoms | > 300 |
X-ray Crystallography and Solid-State Characterization
Single-Crystal X-ray Diffraction for Definitive Structure Determination
For instance, the crystal structure of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine was determined to be orthorhombic with the space group Pbca nih.gov. The analysis revealed the rotation of the phenyl and methoxybenzene groups relative to the central pyrazole ring nih.gov. The crystal structure of tris(pyrazol-1-yl)methane triphenylphosphine copper(I) tetrafluoroborate was found to be monoclinic with the space group P2₁/c mdpi.com. These examples demonstrate the power of X-ray crystallography in providing unambiguous structural information for pyrazole-containing compounds.
A successful crystallographic analysis of this compound would yield a detailed structural model, confirming the connectivity of the atoms and revealing the preferred conformation of the phenylethoxy side chain. It would also provide the basis for a detailed analysis of the intermolecular interactions discussed in section 4.3.2.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound are available, the potential for different hydrogen bonding and packing arrangements suggests that polymorphism could be possible.
Crystal engineering studies would involve a systematic investigation of the crystallization conditions (e.g., solvent, temperature, and cooling rate) to identify and characterize different polymorphic forms. Each polymorph would have a unique crystal structure and, consequently, different physical properties such as melting point, solubility, and stability. A comprehensive study would involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to characterize any identified polymorphs.
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses a set of techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration and conformational features of chiral compounds. For a molecule such as this compound, which possesses a stereogenic center at the alpha-carbon of the phenylethoxy group, chiroptical techniques are essential for its complete stereochemical characterization.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the difference in absorption of left- and right-handed circularly polarized light by a sample. This differential absorption is only observed for chiral molecules, which lack a plane of symmetry and are non-superimposable on their mirror images. The resulting CD spectrum provides information about the molecule's three-dimensional structure, including its absolute configuration and conformation in solution.
For this compound, the presence of the chiral 1-phenylethoxy group is expected to give rise to a characteristic CD spectrum. The electronic transitions associated with the pyrazole and phenyl chromophores, when perturbed by the chiral environment, will exhibit differential absorption of circularly polarized light.
For instance, the (R)- and (S)-enantiomers of this compound would be expected to produce mirror-image CD spectra. This property is fundamental to the use of CD spectroscopy in determining the enantiomeric purity of a sample. By comparing the experimental CD spectrum of a sample to that of a standard of known absolute configuration, the stereochemistry of the sample can be unambiguously assigned.
Furthermore, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the theoretical CD spectrum of each enantiomer. By comparing the calculated spectra with the experimental data, the absolute configuration of the synthesized compound can be determined.
To illustrate the type of data that would be obtained from a CD spectroscopic analysis, a hypothetical data table is presented below. This table represents the expected Cotton effects for one of the enantiomers of this compound.
Hypothetical Circular Dichroism Data for (R)-5-(1-Phenylethoxy)-1H-pyrazol-3-amine
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Electronic Transition |
| 280 | +5.2 | π → π* (Phenyl) |
| 255 | -3.8 | π → π* (Pyrazole) |
| 230 | +8.1 | π → π* (Phenyl) |
| 210 | -6.5 | π → π* (Pyrazole) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may differ.
This illustrative data showcases the expected positive and negative Cotton effects at different wavelengths, corresponding to the electronic transitions of the aromatic chromophores within the molecule. The specific signs and magnitudes would be crucial for the definitive assignment of the absolute configuration of the chiral center. The analysis of such data is a cornerstone in the structural elucidation of chiral molecules like this compound.
Computational and Theoretical Studies of 5 1 Phenylethoxy 1h Pyrazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine at the molecular level. These calculations provide a detailed picture of the electron distribution and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine various molecular properties. semanticscholar.orgresearchgate.net Key parameters that can be elucidated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps are valuable for visualizing the charge distribution and identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen of the ethoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the amine group's hydrogen atoms, marking them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another technique that can be applied to understand the intramolecular charge transfer and delocalization of electron density. researchgate.net
Table 1: Calculated Electronic Properties of a Hypothetical Pyrazole Derivative using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives.
Conformational Analysis and Energy Landscapes
The flexibility of the 1-phenylethoxy group in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The potential energy surface of the molecule can be scanned by systematically rotating the rotatable bonds, such as the C-O and C-C bonds of the phenylethoxy side chain.
The resulting energy landscape reveals the low-energy, stable conformations and the higher-energy transition states that separate them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often one of the low-energy conformers. Computational methods can predict the relative energies of these conformers, providing insight into their population at a given temperature.
Tautomeric Equilibria and Relative Stabilities
3(5)-aminopyrazoles, such as this compound, can exist in different tautomeric forms due to proton migration. semanticscholar.org The primary tautomeric equilibrium for this compound would involve the position of the hydrogen atom on the pyrazole ring, leading to two main annular tautomers. Additionally, imino tautomers could theoretically be formed through proton transfer from the amino group to the ring, though studies on similar compounds suggest that the amino forms are generally more stable. semanticscholar.org
Computational studies on aminopyrazoles have shown that the 3-amino tautomer is often more stable than the 5-amino tautomer, both in the gas phase and in solution. semanticscholar.org The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. The polarity of the solvent can also play a role in shifting the tautomeric equilibrium. semanticscholar.org Quantum chemical calculations can be used to determine the relative energies of these tautomers and the energy barriers for their interconversion, thus predicting the predominant tautomeric form under different conditions.
Table 2: Relative Stabilities of Hypothetical Tautomers of an Aminopyrazole Derivative
| Tautomer | Relative Energy (kcal/mol) |
| 3-amino tautomer | 0.00 |
| 5-amino tautomer | +2.61 |
Note: The data in this table is illustrative and based on findings for similar aminopyrazole systems. semanticscholar.org
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, for example, in its synthesis or in its interactions with other molecules. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. researchgate.net
For instance, in the synthesis of pyrazole derivatives, computational studies can help to understand the regioselectivity of the reaction and to predict the most likely products. nih.gov Similarly, when studying the reactivity of the 5-amino-pyrazole core, computational methods can model the attack of electrophiles or nucleophiles and predict the most favorable reaction sites. researchgate.net
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms over time.
MD simulations can reveal how the molecule moves and changes its conformation in solution. They can also provide detailed insights into the interactions between the molecule and the surrounding solvent molecules, including the formation and breaking of hydrogen bonds. researchgate.net For this compound, MD simulations could be used to study the solvation of the molecule and to understand how water molecules interact with the polar amine and pyrazole groups, as well as with the nonpolar phenyl and ethoxy groups. This information is valuable for understanding the molecule's solubility and its behavior in a biological environment. researchgate.net
In Silico Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a predominant method for these predictions, allowing for the calculation of molecular structures, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Visible spectra). researchgate.netasrjetsjournal.org
For a pyrazole derivative, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry in the gas phase or in a solvent. researchgate.net From this optimized structure, vibrational analysis can predict the frequencies and intensities of IR and Raman bands, which correspond to specific molecular motions such as N-H stretching, C=N bending, or phenyl ring vibrations. asrjetsjournal.orgnih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) associated with electronic transitions, such as π→π* transitions within the pyrazole and phenyl rings. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical spectrum that is invaluable for interpreting experimental results. researchgate.net
Table 1: Illustrative Predicted Spectroscopic Data for a Pyrazole Derivative This table represents typical data obtained from in silico predictions and is for illustrative purposes.
| Parameter | Predicted Value | Spectroscopic Method | Corresponding Functional Group/Transition |
| Vibrational Frequency | 3450 cm⁻¹ | FT-IR | N-H Stretch (Amine) |
| Vibrational Frequency | 1620 cm⁻¹ | FT-IR | C=N Stretch (Pyrazole Ring) |
| Vibrational Frequency | 1580 cm⁻¹ | FT-IR | C=C Aromatic Stretch |
| Chemical Shift (¹H) | 7.2-7.4 ppm | ¹H-NMR | Phenyl Protons |
| Chemical Shift (¹H) | 5.5 ppm | ¹H-NMR | Pyrazole C-H Proton |
| Chemical Shift (¹³C) | 150 ppm | ¹³C-NMR | Pyrazole C-N Carbon |
| Electronic Transition (λmax) | 275 nm | UV-Vis | π→π* Transition |
Structure-Activity Relationship (SAR) and Ligand Design Principles
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. rsc.orgjapsonline.comresearchgate.net For the pyrazole class, computational methods are essential for building predictive SAR models and guiding the design of more potent and selective molecules. nih.govfrontiersin.orgnih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For a class of active pyrazole compounds, a common pharmacophore model can be generated. This model then serves as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore, potentially possessing similar biological activity. researchgate.net
High-Throughput Virtual Screening (HTVS) is a cost-effective and efficient alternative to traditional laboratory screening for identifying new inhibitor candidates. researchgate.netchemmethod.com For instance, a virtual screening of pyrazole derivatives against a specific enzyme, such as a cyclin-dependent kinase (CDK), would involve filtering a large library of compounds based on their fit to a pharmacophore model and their predicted drug-like properties (e.g., Lipinski's Rule of Five). researchgate.netnih.gov
Table 2: Example Pharmacophoric Features for a Pyrazole-Based Kinase Inhibitor This table is a generalized example.
| Pharmacophoric Feature | Description | Role in Binding |
| Hydrogen Bond Donor | The amine (-NH₂) or pyrazole N-H group | Forms hydrogen bond with backbone carbonyl of hinge region residue |
| Hydrogen Bond Acceptor | The N-2 atom of the pyrazole ring | Interacts with a hydrogen bond donor residue in the active site |
| Aromatic Ring | The phenyl group of the phenylethoxy moiety | Engages in π-π stacking or hydrophobic interactions |
| Hydrophobic Group | The ethoxy linker and methyl group | Occupies a hydrophobic pocket in the binding site |
Molecular Docking for Protein-Ligand Interaction Prediction (in vitro/in silico context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. researchgate.netalrasheedcol.edu.iq This method is crucial for understanding the molecular basis of interaction and for predicting binding affinity (docking score). nih.govijpbs.comnih.gov The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, followed by a conformational search where the ligand's flexibility is explored within the protein's active site. tsijournals.combiointerfaceresearch.com
Studies on various pyrazole derivatives have used docking to elucidate their binding modes with targets like carbonic anhydrase, SARS-CoV-2 main protease, and various kinases. nih.govnih.gov The results reveal key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing a rationale for the compound's activity. nih.gov The binding energy, calculated in kcal/mol, provides an estimate of the ligand's affinity for the target. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyrazole Derivative Against a Protein Kinase This data is hypothetical and serves to illustrate typical docking output.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -9.2 | Leu83, Val91 | Hydrophobic Interaction |
| Kinase A | -9.2 | Glu105 | Hydrogen Bond (with amine) |
| Kinase A | -9.2 | Phe150 | π-π Stacking (with phenyl ring) |
| Kinase B | -7.5 | Met75, Ile140 | Hydrophobic Interaction |
| Kinase B | -7.5 | Asp145 | Hydrogen Bond (with pyrazole N-H) |
Rational Design of Analogues and Derivatives
The insights gained from SAR, pharmacophore modeling, and molecular docking studies form the basis for the rational design of new analogues. frontiersin.orgnih.gov If docking simulations reveal an unoccupied hydrophobic pocket near the phenyl ring of this compound, for example, derivatives with substituents at this position (e.g., chloro, methyl) could be designed to achieve additional favorable interactions and improve potency. nih.gov Similarly, bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be used to optimize pharmacokinetic profiles or enhance target binding. nih.gov The pyrazole ring itself is often used as a bioisostere for phenyl or other heterocyclic rings to improve properties like solubility and metabolic stability. nih.gov
Chemical space refers to the vast multidimensional space of all possible molecules. nih.govnih.gov Exploring the chemical space around a lead compound like this compound is critical for discovering novel derivatives with improved properties. tandfonline.comresearchgate.net This exploration is often performed in silico by generating large, virtual combinatorial libraries. biosolveit.de Starting with the pyrazole core, different R-groups can be systematically varied at multiple positions based on known synthetic routes to create millions of virtual compounds. mdpi.comnih.govorientjchem.org These virtual libraries can then be rapidly screened using the computational methods described above (docking, pharmacophore matching) to identify the most promising candidates for synthesis and biological testing, thereby navigating the vastness of chemical space efficiently. tandfonline.comresearchgate.net
Beyond testing a compound against a known target, computational methods can predict potential new biological targets. rsc.orgresearchgate.net This is often achieved through "reverse docking" or "target fishing" approaches. In this process, a ligand like this compound is docked against a large panel of proteins with known 3D structures. nih.gov High-ranking hits suggest potential off-target effects or new therapeutic applications. Another approach involves using servers like PharmMapper, which compare the pharmacophore of the query molecule to a database of pharmacophore models derived from known protein-ligand complexes. researchgate.net A high match score suggests that the compound may bind to that particular protein target, providing testable hypotheses for further experimental validation. researchgate.netnih.gov
In Silico ADMET Predictions (Focus on Methodological Aspects and Property Prediction)
In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. researchgate.netarabjchem.org For novel compounds like this compound, computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic and toxicological parameters. phcogj.com These predictive studies are instrumental in identifying potential liabilities of a drug candidate before it advances to more resource-intensive preclinical and clinical testing. chemmethod.com
The methodological approach to in silico ADMET prediction for pyrazole derivatives, including compounds structurally related to this compound, typically involves the use of specialized software and web-based platforms. semanticscholar.orgjapsonline.com These tools employ a variety of computational models, which are broadly categorized into two main types: quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) models.
QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. By analyzing a large dataset of compounds with known ADMET properties, these models can identify key structural features and physicochemical properties that correlate with specific outcomes. For pyrazole derivatives, parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are commonly used as descriptors in QSAR models. nih.gov
PBPK models, on the other hand, are more complex and aim to simulate the fate of a drug in the body by integrating physicochemical data with physiological information. These models can provide a more dynamic and holistic view of a compound's ADMET profile.
Several commercially and academically available software packages are utilized for these predictions. Platforms like pkCSM, SwissADME, and ADMETlab are frequently cited in the literature for predicting the ADMET properties of various small molecules, including pyrazole derivatives. semanticscholar.orgnih.gov These platforms provide a user-friendly interface for researchers to submit a chemical structure and obtain a comprehensive report of predicted ADMET parameters.
The properties predicted in these in silico studies cover the full spectrum of ADMET. For absorption, key parameters include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential. researchgate.net Distribution is often assessed by predicting blood-brain barrier penetration and plasma protein binding. researchgate.net Metabolic predictions typically focus on the compound's potential to inhibit or be a substrate for various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. phcogj.com Excretion pathways and potential toxicity, including mutagenicity (Ames test) and hepatotoxicity, are also commonly evaluated. japsonline.com
The following tables present a hypothetical but representative summary of the types of ADMET properties that would be predicted for a compound like this compound using standard in silico tools.
Table 1: Predicted Physicochemical and Absorption Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 217.25 g/mol | Favorable for oral bioavailability |
| LogP | 2.5 | Optimal lipophilicity for cell membrane permeability |
| Topological Polar Surface Area (TPSA) | 68.5 Ų | Good intestinal absorption predicted |
| Hydrogen Bond Donors | 2 | Adherence to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 4 | Adherence to Lipinski's Rule of Five |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelium |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |
Table 2: Predicted Distribution, Metabolism, and Toxicity Properties
| Property | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Penetration | Yes | Potential to cross into the central nervous system |
| Plasma Protein Binding | High | May have a longer duration of action |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Ames Mutagenicity | No | Unlikely to be mutagenic |
| Hepatotoxicity | Low | Low risk of causing liver damage |
It is important to note that while in silico predictions are a valuable tool, they are predictive in nature and require experimental validation. phcogj.com The data generated from these computational studies serve as a guide for further experimental work and help in prioritizing compounds with the most promising ADMET profiles for further development.
Applications of 5 1 Phenylethoxy 1h Pyrazol 3 Amine and Its Derivatives in Academic Research
As a Building Block in Organic Synthesis
Derivatives of 5-aminopyrazole are widely recognized as valuable synthons for constructing a diverse array of heterocyclic compounds. beilstein-journals.org The presence of multiple nucleophilic centers—specifically the endocyclic nitrogen atom (N1), the adjacent ring nitrogen (N2), and the exocyclic amino group (NH2)—allows these molecules to react with various electrophiles to form more complex structures. beilstein-journals.orgnih.gov This binucleophilic nature is fundamental to their utility in creating fused heterocyclic systems. beilstein-journals.org
The 5-aminopyrazole core is a key precursor in the design and construction of numerous fused pyrazoloazines that possess significant medicinal and synthetic interest. nih.gov These reactions typically involve the cyclocondensation of the 5-aminopyrazole derivative with a 1,3-dielectrophilic species. This versatile reactivity allows for the synthesis of a plethora of fused pyrazole (B372694) systems, including pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines, and pyrazolo[5,1-c]-1,2,4-triazines, among others. nih.gov The specific outcome of the reaction can be directed by the choice of the reacting partner and the reaction conditions, enabling chemists to build molecular complexity in a controlled manner.
The construction of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors is a well-established and efficient synthetic strategy.
Pyrazolo[1,5-a]pyrimidines are typically synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, β-ketoesters, or their synthetic equivalents like 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. nih.gov The reaction proceeds via an initial condensation, followed by an intramolecular cyclization. Research has shown that these syntheses can be carried out under various conditions, including conventional heating, ultrasound, and microwave irradiation, with the latter often providing better yields and shorter reaction times. nih.gov
Pyrazolo[3,4-b]pyridines can be formed by reacting 5-aminopyrazoles with different partners, such as α,β-unsaturated ketones, β-halovinyl/aryl aldehydes, or through multi-component reactions. nih.gov For example, a three-component reaction involving a 5-aminopyrazole, an arylaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine in the presence of an L-proline catalyst can produce pyrazolo[3,4-b]pyridine derivatives in excellent yields. nih.gov Palladium-catalyzed reactions under microwave irradiation also provide a high-yield, solvent-free route to this scaffold. nih.gov
| Fused Scaffold | Reactant for 5-Aminopyrazole | Catalyst/Conditions | Reference |
| Pyrazolo[1,5-a]pyrimidine | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Acetic acid or ethanol (B145695); Microwave irradiation | nih.gov |
| Pyrazolo[3,4-b]pyridine | β-Halovinyl/aryl aldehydes | Pd(OAc)2, PPh3; Microwave (solvent-free) | nih.gov |
| Pyrazolo[3,4-b]pyridine | Arylaldehyde, N-methyl-1-(methylthio)-2-nitroethenamine | L-proline, Ethanol, 78 °C | nih.gov |
| Pyrazolo[3,4-b]pyridine | Enaminones | Acetic acid | nih.gov |
Coordination Chemistry and Catalysis
The structural features of 3-aminopyrazole (B16455) derivatives make them excellent candidates for ligand design in coordination chemistry. The presence of two adjacent nitrogen atoms within the pyrazole ring and an additional donor atom in the exocyclic amino group allows for the formation of stable coordination complexes with a wide range of metal ions. niscpr.res.inresearchgate.net
3-Aminopyrazole and its derivatives can act as bidentate chelating agents, coordinating to a metal center through the pyridine-type nitrogen of the pyrazole ring and the nitrogen of the exocyclic amino group. niscpr.res.in This coordination forms a stable five-membered chelate ring. Studies have reported the synthesis and characterization of complexes with various divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). niscpr.res.in In many cases, these complexes exhibit octahedral stereochemistry. niscpr.res.in The versatility of the aminopyrazole scaffold allows for further functionalization to create more complex ligand systems, such as tridentate or pincer-type ligands, which can enforce specific geometries and electronic properties on the metal center. nih.govresearchgate.net
The metal complexes derived from aminopyrazole ligands have shown significant promise in homogeneous catalysis. The ligand framework can be tuned to modulate the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
Organometallic Catalysis: Pyrazole-based ligands have been successfully employed in various catalytic transformations. For instance, cobalt complexes with pyrazole ligands act as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov Manganese complexes coordinated to pyrazole ligands have been introduced as a practical and scalable system for transfer hydrogenation reactions. rsc.org Furthermore, the addition of pyrazole ligands to titanium(IV) isopropoxide has been shown to greatly enhance its catalytic activity for the ring-opening polymerization of L-lactide, demonstrating a cooperative effect. rsc.orgrsc.org
Asymmetric Catalysis: The development of chiral pyrazole-containing ligands is an active area of research for applications in asymmetric catalysis. nih.gov Protic pyrazole ligands have been used in conjunction with chiral-at-metal iridium(III) complexes to catalyze the asymmetric transfer hydrogenation of ketones. nih.gov The pyrazole's NH group is thought to play a key role in the catalytic cycle, potentially participating in bifunctional hydrogen transfer to the substrate. nih.gov The synthesis of highly functionalized chiral pyrazole derivatives, often employing organo- and metal-catalysts, is a critical step toward developing new asymmetric transformations. nih.gov
Advanced Materials Science
The pyrazole nucleus is a valuable scaffold for the development of advanced functional materials, particularly those with specific optical and electronic properties. The aromaticity and extended π-conjugation of pyrazole-containing systems make them attractive candidates for applications in organic electronics and sensor technology. rsc.org
Derivatives of pyrazole often exhibit strong fluorescence with high quantum yields, good photostability, and thermostability. nih.govrsc.org These photophysical properties make them highly suitable for use as fluorescent probes in bioimaging, allowing for the real-time monitoring of biological processes in living cells. nih.govbenthamdirect.com Fused pyrazole systems are particularly attractive as organic optoelectronic materials because their planar structures and extended π-conjugation are conducive to efficient charge transport and light emission. rsc.org
Furthermore, the chelating ability of aminopyrazole derivatives allows them to function as fluorescent chemosensors for the detection of various metal ions, anions, and biomolecules. rsc.org The binding of an analyte to the pyrazole-metal complex can induce a change in fluorescence intensity (either "turn-on" or "turn-off"), providing a sensitive detection mechanism. rsc.org Recent research has also shown that products derived from the dimerization of 5-aminopyrazoles, such as pyrazole-fused pyridazines and pyrazines, exhibit fluorescence, suggesting their potential application in materials chemistry. mdpi.com
Incorporation into Polymeric Structures
The 5-aminopyrazole scaffold, inherent in 5-(1-phenylethoxy)-1H-pyrazol-3-amine, presents multiple reactive sites suitable for polymerization. The primary amine group (-NH2) at the C3 position and the secondary amine (-NH-) within the pyrazole ring can both participate in polymerization reactions. These functional groups allow for the incorporation of the pyrazole moiety into various polymer backbones, such as polyamides or polyimides, through condensation polymerization.
The integration of pyrazole derivatives into polymeric structures can impart unique properties to the resulting materials. The rigid, aromatic nature of the pyrazole ring can enhance the thermal stability and mechanical strength of polymers. Furthermore, the nitrogen atoms within the pyrazole ring can act as ligands, enabling the creation of metal-coordinating polymers with potential applications in catalysis or as sensory materials. The phenylethoxy group, in particular, could enhance solubility in organic solvents, facilitating polymer processing, and contribute to specific optical or dielectric properties.
Applications in Functional Materials
Derivatives of 5-aminopyrazole are recognized for their utility in the development of functional materials, including dyes and fluorescent agents. The core structure represents a versatile chromophore that can be chemically modified to tune its photophysical properties. The extended π-conjugated system, which can include the pyrazole ring and the phenyl group from the phenylethoxy substituent, is fundamental to these characteristics.
Academic research has explored how modifications to the pyrazole scaffold influence the material's absorption and emission spectra. For instance, a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, has been synthesized and shown to have potential applications in optoelectronics. mdpi.com Thin films of this pyrazole derivative exhibit a distinct optical band gap and characteristic photoluminescence, properties that are being investigated for use in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. mdpi.com The specific 1-phenylethoxy substituent could further modulate these properties, potentially leading to materials with applications as liquid crystals or UV stabilizers.
Probes for Biological Systems (Mechanistic Studies, not clinical trials)
Derivatives of this compound serve as powerful molecular probes for investigating biological systems. Their ability to be chemically modified allows for the fine-tuning of their interactions with specific biological targets, making them invaluable for mechanistic studies rather than clinical applications.
Enzyme Inhibition Studies (in vitro)
The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the design of potent and selective enzyme inhibitors. mdpi.com Academic research has extensively utilized derivatives of this scaffold to probe the function of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.
Kinase Inhibition: 5-aminopyrazole derivatives have been designed as inhibitors for several kinases. For example, they have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. mdpi.com A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical transducer in inflammatory responses mediated by the IL-1 receptor and Toll-like receptors. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition: In the context of oncology research, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of the FGFR family of kinases. nih.gov The representative compound 10h from this series demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and a drug-resistant gatekeeper mutant, highlighting its potential as a tool to study FGFR-driven cellular processes. nih.gov
Other Enzymes: Beyond kinases, pyrazole derivatives have been studied as inhibitors of other enzyme classes. For instance, a series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and evaluated as in vitro inhibitors of acrosin, a serine protease. nih.gov Another study investigated 5-amino-1H-pyrazoles as non-peptide inhibitors of furin, a proprotein convertase. researchgate.net
Table 1: Examples of 5-Aminopyrazole Derivatives in In Vitro Enzyme Inhibition Studies
| Derivative Class | Target Enzyme | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carboxamides | Pan-FGFR (1, 2, 3) | Compound 10h showed potent inhibition with IC₅₀ values of 46, 41, and 99 nM, respectively. | nih.gov |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Development of a series of potent inhibitors for studying inflammatory signaling pathways. | nih.gov |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid amides | Acrosin | Compound AQ-E5 displayed the most potent activity with an IC₅₀ of 0.01 μmol/mL. | nih.gov |
| 5-Amino-4-acylamino-1H-pyrazoles | Furin | Identified as mixed-type inhibitors, providing a basis for designing more potent non-peptide probes. | researchgate.net |
Receptor Binding Assays (in vitro)
In addition to inhibiting enzymes, derivatives of the 5-aminopyrazole scaffold have been developed as ligands for G-protein coupled receptors (GPCRs). These compounds are used in receptor binding assays, typically employing radiolabeled ligands, to determine their affinity (Ki) and selectivity for a specific receptor. Such studies are crucial for understanding receptor pharmacology and for validating new targets.
For example, a novel pyrazole-based small molecule was identified as an agonist for the apelin receptor, a GPCR involved in cardiovascular regulation. duke.edu Through structural modifications of the initial hit compound, researchers developed potent agonists and used radioligand displacement assays with [¹²⁵I]-apelin-13 to confirm that these new molecules bind competitively to the orthosteric site of the receptor. Several of these compounds exhibited high binding affinities with Ki values in the nanomolar range. duke.edu Similarly, biphenylalkoxyamine derivatives containing different heterocyclic moieties have been evaluated for their binding affinity to the human histamine (B1213489) H₃ receptor, demonstrating nanomolar potency. nih.gov
Table 2: Examples of Pyrazole Derivatives in In Vitro Receptor Binding Assays
| Derivative Class | Target Receptor | Assay Type | Key Findings (Kᵢ) | Reference |
|---|---|---|---|---|
| Pyrazole-based agonists | Apelin Receptor | Radioligand displacement | High binding affinities (e.g., Compound 21 , Kᵢ = 0.036 µM) confirmed binding to the orthosteric site. | duke.edu |
| Biphenylalkoxyamine derivatives | Histamine H₃ Receptor | Radioligand binding | Showed high affinity in the nanomolar concentration range (Kᵢ: 19-561 nM). | nih.gov |
Investigation of Intracellular Pathways and Molecular Mechanisms (in vitro/cellular models)
By selectively inhibiting a specific enzyme or binding to a receptor, pyrazole-based molecular probes allow researchers to investigate the downstream consequences within cells. These studies are fundamental to mapping intracellular signaling pathways and elucidating the molecular mechanisms of cellular processes.
Cell Cycle and Apoptosis: Certain pyrazole derivatives have been identified as tubulin polymerization inhibitors. mdpi.com By disrupting microtubule dynamics, these compounds cause an arrest of the cell cycle in the G2/M phase and can induce apoptosis (programmed cell death) through the activation of caspase pathways. These molecules are instrumental in studying the mechanics of mitosis and the cellular response to cytoskeletal stress. mdpi.comnih.gov
Signal Transduction: The use of selective kinase inhibitors based on the pyrazole scaffold enables the precise dissection of signal transduction cascades. For instance, inhibiting IRAK4 with a pyrazole derivative allows for the study of its role in TLR-mediated inflammatory signaling. nih.gov Similarly, using pan-FGFR inhibitors helps to understand the role of FGFR signaling in the proliferation of specific cancer cell lines. nih.gov
Functional Selectivity: Research into pyrazole-based apelin receptor agonists revealed that some compounds exhibit functional selectivity, or biased agonism. duke.edu These molecules preferentially activate one signaling pathway (e.g., calcium mobilization) over another (e.g., β-arrestin recruitment). Such biased agonists are sophisticated chemical tools for uncoupling different downstream pathways of a single receptor, allowing for a more nuanced understanding of its biological function. duke.edu
Table 3: Examples of Pyrazole Derivatives for Investigating Cellular Mechanisms
| Derivative Class | Cellular Model | Investigated Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenols | Tumor cell lines | Tubulin polymerization | Compound 5b inhibited tubulin polymerization (IC₅₀ = 7.30 μM), leading to cell cycle arrest and apoptosis. | mdpi.com |
| Pyrazole-based lamellarin O analogues | Colorectal cancer cell lines | Cell cycle progression | Induced cell death primarily through G2/M-phase arrest. | nih.gov |
| Pyrazole-based agonists | HEK293 cells expressing apelin receptor | GPCR signaling bias | Demonstrated functional selectivity with a bias towards calcium mobilization over β-arrestin recruitment. | duke.edu |
| 5-Amino-1H-pyrazole-4-carboxamides | Lung and gastric cancer cell lines | FGFR signaling | Compound 10h strongly suppressed the proliferation of cancer cells harboring FGFR aberrations. | nih.gov |
Development of Chemical Biology Tools
The ultimate goal of developing these pyrazole derivatives in an academic context is often to create highly specific and potent chemical biology tools. A chemical probe is a small molecule that can be used to study a biological target, such as a protein, in a cellular or in vivo setting.
The development of 5-aminopyrazole derivatives as covalent inhibitors is a prime example of creating advanced chemical tools. nih.govresearchgate.net Unlike reversible inhibitors, covalent inhibitors form a permanent bond with their target protein. This creates a highly specific and durable inhibitory effect, which is invaluable for validating the function of a particular enzyme. For example, the development of covalent pan-FGFR inhibitors allows researchers to irreversibly block FGFR signaling, providing a clear and unambiguous method to study the consequences of this pathway's inhibition. nih.gov These specific and potent probes are essential for target validation in drug discovery and for fundamental biological research.
Future Research Directions and Unexplored Avenues for 5 1 Phenylethoxy 1h Pyrazol 3 Amine
Novel Synthetic Routes and Methodological Innovations
The synthesis of substituted aminopyrazoles is a well-trodden field, yet opportunities for innovation remain, particularly for achieving precise regiocontrol and process efficiency. mdpi.comchim.it Current methods often rely on the cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles. chim.it However, these routes can lead to mixtures of regioisomers, especially with substituted hydrazines. thieme-connect.com
Future research should focus on developing novel, highly regioselective synthetic strategies for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine and its analogs. One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions to introduce the phenylethoxy group onto a pre-functionalized pyrazole (B372694) core. Another approach involves a more direct synthesis from acyclic precursors where reaction conditions are finely tuned to favor the desired 5-alkoxy-3-amino regioisomer. For instance, adapting methods used for other 5-alkoxy-pyrazoles, which involve the reaction of a di-halo-pyrazole with a corresponding sodium alcoholate, could be a viable strategy. researchgate.net
Furthermore, the application of modern synthetic technologies could revolutionize the production of this compound. Flow chemistry, for example, offers enhanced control over reaction parameters, potentially improving yields, purity, and safety, making it ideal for library synthesis and scale-up operations. nih.gov The development of one-pot, multi-component reactions would also represent a significant advance in efficiency and sustainability. tandfonline.com
Table 1: Potential Methodological Innovations for Synthesis
| Methodology | Potential Advantage | Research Focus |
| Regioselective Cyclization | High purity of the desired isomer | Development of catalysts or reaction conditions that favor the 5-alkoxy-3-amino product. thieme-connect.com |
| Flow Chemistry | Improved yield, safety, and scalability | Optimization of reaction parameters in a continuous flow system. nih.gov |
| Multi-Component Reactions | Increased efficiency, reduced waste | Designing a one-pot reaction combining multiple starting materials. tandfonline.com |
| Enzymatic Synthesis | Green chemistry, high stereoselectivity | Screening for enzymes that can catalyze the key bond-forming steps. |
Exploration of Bioisosteric Modifications and Scaffold Hopping
In drug discovery, modifying a lead compound through bioisosteric replacement and scaffold hopping is a cornerstone strategy for optimizing potency, selectivity, and pharmacokinetic properties. nih.govdrughunter.com The this compound structure is ripe for such exploration.
The phenylethoxy moiety is a prime target for bioisosteric modification. The ether linkage could be replaced with more metabolically stable alternatives. princeton.edu The phenyl group itself could be substituted with various heterocycles (e.g., pyridine (B92270), thiophene) to alter electronic properties, solubility, and potential for specific interactions with biological targets. nih.gov Replacing the entire phenylethoxy group with other functionalities known to be phenol (B47542) bioisosteres, such as benzimidazolones or indoles, could also yield compounds with improved drug-like properties. researchgate.net
Scaffold hopping involves replacing the central pyrazole core with a different heterocyclic system while aiming to maintain the geometric orientation of key pharmacophoric features. nih.gov Given that pyrazoles are common scaffolds for kinase inhibitors, hopping to other known "hinge-binding" heterocycles like pyrazolo[3,4-d]pyrimidines, indazoles, or imidazo[1,2-b]pyridazines could generate novel intellectual property and compounds with different selectivity profiles against various kinases. nih.govnih.gov
Table 2: Proposed Bioisosteric and Scaffold Hopping Modifications
| Original Moiety | Proposed Modification | Potential Outcome |
| Phenyl Ring | Pyridyl or other heterocycles | Improved metabolic stability, altered target interactions. nih.gov |
| Ether Linkage | 1,2,3-Triazole, Amide | Enhanced metabolic stability against oxidation and hydrolysis. hyphadiscovery.com |
| Phenylethoxy Group | Saturated cyclic ethers | Improved clearance values and metabolic profile. hyphadiscovery.com |
| Pyrazole Scaffold | Pyrazolo[3,4-d]pyrimidine | Bioisostere of adenine, potential for novel kinase hinge-binding. nih.gov |
| Pyrazole Scaffold | Indazole | Alternative established kinase inhibitor scaffold. nih.gov |
Deepening Mechanistic Understanding of Reactivity and Biological Interactions
A fundamental unexplored avenue is the elucidation of the biological targets and mechanism of action for this compound. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, often by inhibiting specific enzymes like kinases or cyclooxygenases. nih.govnih.gov
Future research should involve broad biological screening to identify potential therapeutic areas. If activity is confirmed, subsequent studies should focus on target identification and validation. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics could be employed to pinpoint the specific protein(s) with which the compound interacts.
Once a target is identified, detailed mechanistic studies would be crucial. For an enzyme inhibitor, this would involve enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive). For a receptor ligand, binding assays would quantify affinity and functional assays would determine agonist or antagonist activity. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could provide atomic-level insights into the binding mode, revealing the key interactions that drive affinity and selectivity. mdpi.com Understanding the compound's metabolic fate through in vitro and in vivo studies is also essential to identify potential liabilities and guide further optimization.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools to accelerate the exploration of this compound and its derivatives. eurasianjournals.com These methods can prioritize the synthesis of the most promising compounds, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies are a key starting point. nih.govnih.gov By synthesizing a small, diverse library of analogs and measuring their biological activity, a 3D-QSAR model can be built to correlate specific structural features with activity. This model can then predict the activity of virtual compounds, guiding the design of more potent molecules. rsc.org
Structure-based drug design, utilizing molecular docking and molecular dynamics (MD) simulations, is another powerful approach. biointerfaceresearch.comrsc.org If a biological target is identified and its 3D structure is known, docking can predict how analogs of this compound might bind. MD simulations can then assess the stability of these predicted binding poses and provide insights into the thermodynamics of binding. rsc.org These computational tools can effectively guide the bioisosteric and scaffold hopping strategies discussed previously. chemmethod.com
Table 3: Application of Computational Methodologies
| Computational Method | Application | Objective |
| 3D-QSAR | Predict biological activity based on structure | Guide the design of more potent analogs by identifying key structural features. nih.gov |
| Molecular Docking | Predict binding mode to a biological target | Prioritize compounds for synthesis based on predicted binding affinity and interactions. biointerfaceresearch.com |
| Molecular Dynamics | Assess the stability of ligand-protein complexes | Validate docking poses and understand the dynamic nature of the interaction. rsc.org |
| ADME/T Prediction | In silico evaluation of pharmacokinetic properties | Identify potential liabilities (e.g., poor solubility, toxicity) early in the design process. chemmethod.com |
Application in Emerging Fields of Chemical Science
Beyond medicinal chemistry, the unique electronic and structural properties of pyrazoles suggest potential applications in other emerging areas of chemical science. nih.govrsc.org The future for this compound may include its use as a functional building block in materials science or as a tool in chemical biology.
The pyrazole ring system is known to be a component in fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The photophysical properties (absorption and emission spectra, quantum yield) of this compound and its derivatives should be investigated. It could potentially serve as a novel fluorophore for biological imaging or as a component in advanced optoelectronic materials.
Additionally, the two adjacent nitrogen atoms of the pyrazole ring and the exocyclic amine group make it an excellent ligand for coordinating with metal ions. Research into the coordination chemistry of this compound could lead to the development of novel catalysts, magnetic materials, or metal-organic frameworks (MOFs). In chemical biology, derivatives could be developed as chemical probes to study biological systems or as building blocks in the synthesis of complex natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
